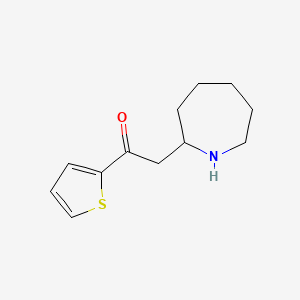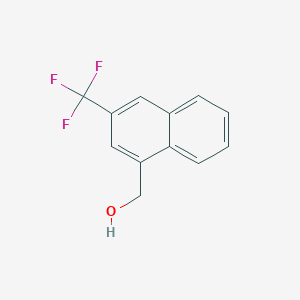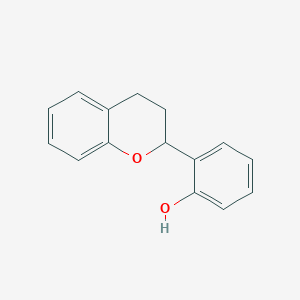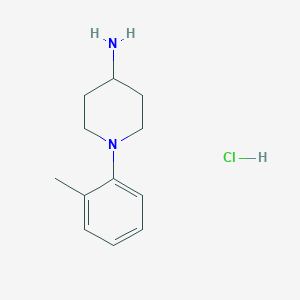
5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE is a chemical compound with the molecular formula C7H13N5O2Si It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of a nitro group at the 5-position and a trimethylsilyl group at the N4 position of the pyrimidine ring
Méthodes De Préparation
The synthesis of 5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitropyrimidine and trimethylsilylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or acetonitrile. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to enhance the reaction rate. Reagents like sodium hydride or potassium carbonate are often employed to deprotonate the starting materials and promote the formation of the product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine derivative.
Applications De Recherche Scientifique
5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The compound may also inhibit specific enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE can be compared with other pyrimidine derivatives:
5-Nitropyrimidine: Lacks the trimethylsilyl group, making it less lipophilic and potentially less effective in penetrating cellular membranes.
N4-Trimethylsilylpyrimidine: Lacks the nitro group, reducing its potential for redox reactions and generation of ROS.
5-Aminopyrimidine: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
The unique combination of the nitro and trimethylsilyl groups in 5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE makes it a distinct compound with specific properties and applications.
Propriétés
Numéro CAS |
112220-30-1 |
|---|---|
Formule moléculaire |
C7H13N5O2Si |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
5-nitro-4-N-trimethylsilylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H13N5O2Si/c1-15(2,3)11-7-5(12(13)14)6(8)9-4-10-7/h4H,1-3H3,(H3,8,9,10,11) |
Clé InChI |
YNJHYWDIUUEVMK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=NC=NC(=C1[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)







![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)


